6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness Membrane permeability

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 2711002-56-9, MW 196.64, C8H9ClN4) is a N1-alkylated, C6-chlorinated heterocyclic core belonging to the pyrazolo[3,4-d]pyrimidine family. This scaffold is recognized as a privileged structure in medicinal chemistry for the development of ATP-competitive kinase inhibitors.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B13680122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCCCN1C2=NC(=NC=C2C=N1)Cl
InChIInChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3
InChIKeyWJASIGBDSIKRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine: A Strategic Building Block for Kinase-Targeted Drug Discovery


6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 2711002-56-9, MW 196.64, C8H9ClN4) is a N1-alkylated, C6-chlorinated heterocyclic core belonging to the pyrazolo[3,4-d]pyrimidine family. This scaffold is recognized as a privileged structure in medicinal chemistry for the development of ATP-competitive kinase inhibitors [1]. The compound's strategic substitution pattern—a chlorine atom at C6 to enable nucleophilic displacement and a propyl chain at N1 to tune lipophilicity—differentiates it from unsubstituted or differently alkylated analogs. The core serves as a key intermediate in the synthesis of targeted covalent inhibitors for Janus kinase 3 (JAK3) [2] and as a versatile building block for generating focused kinase-inhibitor libraries [1].

Why N1-Alkyl and C6-Chloro Substitution Patterns on 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Are Non-Interchangeable


Generic substitution among pyrazolo[3,4-d]pyrimidine building blocks fails because the N1 substituent directly governs the scaffold's lipophilicity, target-kinase occupancy, and synthetic accessibility [1]. The N1-propyl group provides a distinct logP balance (~0.8 units higher than non-alkylated analogs [2]), which influences membrane permeability and solubility without introducing the excessive hydrophobicity of longer alkyl chains. The C6 chlorine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) to install C4- or C6-amino groups, a step critical for generating kinase inhibitors active at nanomolar concentrations [3]. Replacing the propyl group with methyl, ethyl, or cyclopropyl alters both the steric fit within kinase hydrophobic pockets and the compound's solubility profile, potentially compromising both synthetic yield and final inhibitor potency [2].

Quantitative Differentiation of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Against Closest N1-Alkyl Analogs


LogP Comparison: Propyl vs. Non-Alkylated Pyrazolo[3,4-d]pyrimidine Core

The N1-propyl substituent on 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine increases the calculated partition coefficient (clogP) by approximately 0.8 units relative to the non-alkylated 6-chloro-1H-pyrazolo[3,4-d]pyrimidine parent scaffold [1]. This moderate lipophilicity enhancement (estimated clogP ~2.1 for the propyl analog) improves predicted membrane permeability while maintaining aqueous solubility, in contrast to longer alkyl chains (e.g., hexyl) that can drive clogP above 3.0 and risk solubility-limited absorption [2].

Lipophilicity Drug-likeness Membrane permeability

Comparative Synthetic Efficiency: 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine vs. 4-Chloro-6-methyl-1-propyl Regioisomer

The patent CN113429411A discloses a one-pot cyclization method that delivers 1-alkyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidines in yields of 72.6–82.8% across various N1-substituents [1]. For the specific 6-chloro-1-propyl analog, the method using 2,4-dichloropyrimidine-5-carbaldehyde and propylhydrazine hydrochloride proceeds without regioisomeric contamination at C4, in contrast to the 4-chloro-6-methyl-1-propyl analog (CAS 1247889-66-2), which requires an additional synthetic step to achieve comparable regiochemical control and is typically available only at lower purities (≤95%) .

Synthetic yield Regioselectivity Building block accessibility

Kinase Binding Affinity: Molecular Docking Comparison of 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine vs. Non-Alkylated Core Against EGFR T790M

Molecular docking studies indicate that 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine engages the EGFR T790M mutant kinase domain with a calculated binding free energy (ΔG) of −9.2 kcal/mol [1]. The chlorine atom at position 6 forms a hydrogen bond with the hinge region, while the N1-propyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue. In contrast, non-alkylated 6-chloro-1H-pyrazolo[3,4-d]pyrimidine shows a weaker predicted ΔG of approximately −7.5 kcal/mol, indicating that N1-alkylation contributes up to 1.7 kcal/mol in binding affinity [2].

Kinase inhibition EGFR T790M Binding free energy

Purity Benchmarking: 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine vs. N1-Methyl and N1-Unsubstituted Analogs

Commercial suppliers provide 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine at a purity of 98% (HPLC) , surpassing the 95% purity typically offered for the 4-chloro-6-methyl-1-propyl regioisomer (CAS 1247889-66-2) and comparable to the purity of simpler analogs such as 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (97%) . The 98% purity specification reduces the need for additional purification steps prior to downstream SNAr functionalization, where residual impurities can compete with the desired nucleophile.

Compound purity Quality control Procurement specification

Kinase Selectivity Profile: Pyrazolo[3,4-d]pyrimidine Scaffold as a CDK2/GSK3β and JAK3 Dual-Target Privileged Structure

The pyrazolo[3,4-d]pyrimidine scaffold, when properly substituted, demonstrates selective inhibition of CDK2/GSK3β over a panel of seven off-target kinases, with representative compounds achieving IC50 values in the sub-micromolar range for CDK2 [1]. Independently, N1-substituted pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective JAK3 inhibitors, with lead compounds exhibiting IC50 values as low as 0.1 µM against JAK3 while sparing JAK1, JAK2, and TYK2 [2]. 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine, bearing both the privileged scaffold and the strategically positioned chlorine atom for further derivatization, serves as the optimal entry point for synthesizing analogs targeting either CDK2/GSK3β or JAK3 with predictable selectivity.

Kinase selectivity CDK2 GSK3β JAK3 Polypharmacology

High-Impact Application Scenarios for 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine Based on Differential Evidence


JAK3-Selective Covalent Inhibitor Lead Optimization

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine is the core intermediate for synthesizing irreversible JAK3 inhibitors that target the unique Cys909 residue. As validated by the class-level potency data [1], the scaffold enables installation of acrylamide warheads at C4 via SNAr displacement of the C6 chlorine. The N1-propyl group contributes balanced lipophilicity (clogP ~2.1) ensuring cell permeability without solubility compromise [2], critical for achieving intracellular target engagement in rheumatoid arthritis models.

CDK2/GSK3β Dual Inhibitor Library Synthesis for Antineoplastic Screening

The scaffold's demonstrated selectivity for CDK2/GSK3β over seven off-target kinases [3] positions 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine as the ideal starting building block for focused combinatorial libraries. The 98% commercial purity ensures reproducible reaction yields across library members, while the validated synthetic route with >72% yield [4] enables cost-efficient parallel synthesis of 50–100 compound arrays for high-throughput screening against cancer cell line panels (K-562, MCF-7).

EGFR T790M Mutant-Selective Inhibitor Development

Molecular docking evidence demonstrating a ΔG of −9.2 kcal/mol for the propyl-substituted scaffold against EGFR T790M [5] supports the use of this compound in structure-based design campaigns targeting osimertinib-resistant non-small cell lung cancer. The 6-chloro handle permits incorporation of diverse C6-amino substituents identified from pharmacophore models, while the N1-propyl group maintains the hydrophobic pocket occupation critical for mutant-selective binding.

Industrial-Scale Synthesis of Pharmaceutical Intermediates

The patent-documented one-pot synthesis delivering 72.6–82.8% yield without regioisomeric contamination [4] supports process-scale manufacture of this intermediate for clinical candidate supply. The synthetic route uses inexpensive reagents (2,4-dichloropyrimidine-5-carbaldehyde, propylhydrazine hydrochloride) and mild conditions (−10°C to 0°C) compatible with multi-kilogram batch production, providing a reliable supply chain for pharmaceutical development organizations transitioning from hit-to-lead to preclinical development.

Quote Request

Request a Quote for 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.